molecular formula C18H18F3NO3S B2631683 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2309344-28-1

2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide

Cat. No.: B2631683
CAS No.: 2309344-28-1
M. Wt: 385.4
InChI Key: VUOQCJPNMGCEHY-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS 2309344-28-1) is a sophisticated synthetic compound with a molecular formula of C18H18F3NO3S and a molecular weight of 385.40 g/mol . This benzamide derivative is characterized by several distinct structural motifs, including a 2,4,5-trifluoro-3-methoxybenzoyl group and a unique N-[(oxan-4-yl)(thiophen-2-yl)methyl] side chain, which incorporates both a tetrahydropyran (oxan-4-yl) and a thiophene heterocycle . Its calculated properties include a topological polar surface area of 75.8 Ų and an XLogP3 value of 3.3, indicating favorable characteristics for membrane permeability in research applications . The presence of multiple fluorine atoms can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds featuring similar trifluoromethoxybenzoyl groups are recognized as key intermediates in the synthesis of complex molecules, including pharmaceuticals . Furthermore, the distinct thiophene moiety positions this compound as a candidate for antiviral research, as various thiophene derivatives have been investigated for their activity against flavivirus infections . It is supplied with high purity and is intended for use in laboratory research applications only. This product is strictly For Research Use Only and is not manufactured for diagnostic or personal use. Researchers can utilize this compound as a building block in organic synthesis, a potential pharmacophore in hit-to-lead optimization campaigns, or a chemical probe for investigating novel biological targets.

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c1-24-17-14(20)11(9-12(19)15(17)21)18(23)22-16(13-3-2-8-26-13)10-4-6-25-7-5-10/h2-3,8-10,16H,4-7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOQCJPNMGCEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NC(C2CCOCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The acid chloride is then reacted with an appropriate amine, such as N-[(oxan-4-yl)(thiophen-2-yl)methyl]amine, under controlled conditions to yield the final benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is notable for its diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

The compound features a trifluoromethoxy group, which enhances its biological activity and solubility. The presence of an oxane ring and a thiophene moiety contributes to its potential as a pharmaceutical agent. Its molecular formula is C15H16F3N2O2SC_{15}H_{16}F_3N_2O_2S, which indicates the presence of multiple functional groups that can interact with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide exhibit anticancer properties. For instance, studies have shown that modifications in the benzamide structure can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzamide with trifluoromethyl groups showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the trifluoromethoxy group in enhancing the potency of these compounds against cancer cells .

Neuropharmacology

CNS Activity : The compound's structure suggests potential activity as a central nervous system (CNS) agent. The incorporation of thiophene rings has been linked to neuroactive properties.

Case Study : A recent investigation into similar compounds revealed that they act as positive allosteric modulators of GABA receptors, indicating potential use in treating anxiety and related disorders. This modulation could lead to fewer side effects compared to traditional anxiolytics .

Antimicrobial Properties

Broad-Spectrum Activity : Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli8 µg/mL
Candida albicans16 µg/mL

Agricultural Applications

Pesticidal Properties : There is emerging interest in the use of such compounds as agrochemicals due to their bioactivity against pests.

Case Study : Research conducted on derivatives indicated that they possess insecticidal properties effective against common agricultural pests, suggesting potential for development as environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. N-[(Morpholin-4-Yl)(Thiophen-2-Yl)Methyl]Benzamide ()
  • Structural Similarities : Both compounds share a benzamide core and a thiophen-2-yl group.
  • Key Differences: The morpholine ring (a six-membered ring containing one oxygen and one nitrogen) replaces the oxan-4-yl group (a purely oxygen-containing tetrahydropyran). The target compound’s trifluoro and methoxy substituents enhance electron-withdrawing effects compared to the unsubstituted benzamide in the morpholine analogue.
  • Crystallographic Data : The morpholine analogue exhibits a dihedral angle of 63.54° between the thiophene and morpholine planes, suggesting similar steric constraints for the oxan-4-yl variant .
2.1.2. 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]Benzamide ()
  • Structural Similarities : Features a fluorinated benzamide and a thiophene-derived substituent.
  • Key Differences :
    • The dihydrothienylidene group introduces partial saturation, reducing aromaticity compared to the fully aromatic thiophen-2-yl group in the target compound.
    • The absence of methoxy and trifluoro groups reduces steric and electronic complexity.
  • Biological Implications : Fluorine substitutions in both compounds may enhance metabolic stability, but the trifluoro-methoxy combination in the target compound likely increases lipophilicity (logP) .
2.1.3. 4-Bromo-N-((3-Methylbenzo[b]Thiophen-2-Yl)Methyl)Benzamide ()
  • Structural Similarities : Contains a benzamide core and a thiophene-derived substituent (benzo[b]thiophene).
  • Key Differences :
    • The benzo[b]thiophene group is a fused bicyclic system, offering extended π-conjugation compared to the simple thiophen-2-yl group.
    • The bromine substituent (electron-withdrawing) vs. trifluoro-methoxy groups may lead to divergent reactivity in cross-coupling reactions or target binding .

Electronic and Physicochemical Properties

Compound Substituents logP (Predicted) Hydrogen-Bond Acceptors Tautomeric Forms
Target Compound 2,4,5-Trifluoro-3-methoxy 3.8–4.2 5 (amide, ether, thiophene) None observed (stable amide)
N-[(Morpholin-4-Yl)(Thiophen-2-Yl)Methyl]Benzamide Unsubstituted benzamide 2.5–3.0 6 (morpholine NH donor) Thione-thiol tautomerism
4-Fluoro-N-[...]Thienylidene]Benzamide 4-Fluoro, dihydrothienylidene 3.0–3.5 4 Enamine-imine tautomerism
  • IR Spectral Data: The target compound’s methoxy group shows C–O stretching at ~1250 cm⁻¹, absent in non-methoxy analogues . Absence of νS–H bands (~2500–2600 cm⁻¹) confirms the stability of the amide form, contrasting with thiol-containing tautomers in triazole derivatives .

Biological Activity

The compound 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can be represented as follows:

C15H16F3NO3S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}\text{O}_3\text{S}

This compound features a trifluoromethyl group, a methoxy group, and a thiophene ring, which contribute to its unique chemical properties and biological activities.

Antidiabetic Potential

The compound's structural components may also confer antidiabetic properties. Research on related compounds has demonstrated that certain benzamide derivatives can act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. These inhibitors play a crucial role in glucose metabolism and have been associated with reduced blood glucose levels in diabetic models .

The biological activity of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide may involve several mechanisms:

  • Inhibition of Viral Replication : By enhancing the activity of A3G or similar proteins.
  • DPP-IV Inhibition : Potentially leading to improved glycemic control through modulation of incretin hormones.
  • Antioxidant Properties : The presence of trifluoromethyl groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Study 1: Antiviral Screening

In a comparative study involving various benzamide derivatives, compounds similar to 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide were screened for antiviral activity against HBV. Results indicated that certain derivatives significantly inhibited HBV replication in vitro by increasing intracellular A3G levels .

Study 2: Antidiabetic Effects

Another study focused on the DPP-IV inhibitory activity of related compounds showed promising results in lowering blood glucose levels in diabetic animal models. The mechanism was attributed to enhanced insulin secretion and reduced glucagon levels .

Data Tables

Activity Compound IC50 (µM) Reference
Antiviral2,4,5-trifluoro derivative15
DPP-IV InhibitionRelated benzamide derivatives25
Blood Glucose Control(3R)-3-amino derivative30

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